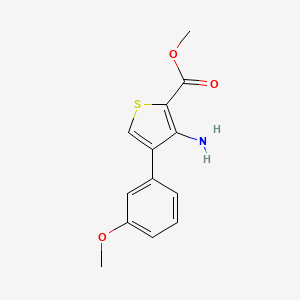

Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-9-5-3-4-8(6-9)10-7-18-12(11(10)14)13(15)17-2/h3-7H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWVKKQZLDZAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=C2N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate involves the reaction of 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate is utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structural features allow it to be modified into compounds with potential anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been investigated for their antitumor effects in triple-negative breast cancer models, demonstrating a decrease in cell proliferation and tumor size in experimental settings .

Organic Synthesis

Facilitating Complex Molecule Formation

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation and substitution, to yield different derivatives that are useful in diverse chemical applications. The ability to modify the thiophene ring enhances its utility in creating tailored molecules for specific applications .

Biological Research

Investigating Biological Mechanisms

Researchers employ methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate to study its interactions with biological systems. Its potential as a probe in biochemical assays aids in understanding enzyme interactions and disease mechanisms. Studies have shown that certain derivatives exhibit significant anticancer activity and low cytotoxicity towards non-tumorigenic cells, indicating their therapeutic potential .

Agrochemical Formulations

Development of Effective Agrochemicals

The compound is being explored for its potential applications in agrochemicals, particularly in the formulation of pesticides and herbicides. Its unique chemical structure may contribute to the efficacy of these products by enhancing their interaction with biological targets in pests or weeds .

Material Science

Creating Advanced Materials

In material science, methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate is investigated for its properties in developing advanced materials such as conductive polymers. These materials have applications in electronics and energy storage devices due to their favorable electrical properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ in substituents on the thiophene ring, phenyl group, or ester moiety. These modifications significantly influence reactivity, physical properties, and applications:

Key Observations

Substituent Position: The 3-methoxyphenyl group in the target compound enhances electron-donating effects compared to 4-chlorophenyl (electron-withdrawing) in analogs, influencing reactivity in cyclization reactions . Ethyl ester derivatives (e.g., Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate) exhibit lower melting points than methyl esters due to increased alkyl chain flexibility .

Synthetic Yields: Brominated analogs (e.g., Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate) show lower yields (36–90%) due to competing Sandmeyer side reactions . Condensation with DMF-DMA (to form dimethylaminomethylidene derivatives) achieves near-quantitative yields (99%) under microwave conditions .

Biological Relevance: Sulfonyl-containing analogs (e.g., Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate) are explored for protease inhibition, while chlorophenyl derivatives target kinase pathways .

Spectral and Physical Property Trends

- IR Spectroscopy: All analogs show strong C=O ester peaks near 1700 cm⁻¹. Amino groups exhibit N–H stretches between 3300–3340 cm⁻¹, while sulfonyl groups introduce peaks at 1240–1270 cm⁻¹ (S=O) .

- Melting Points: Derivatives with rigid aromatic systems (e.g., cinnoline-fused thiophenes) have higher melting points (>200°C) compared to non-fused analogs (~150°C) .

- LC-MS: Molecular ions align with calculated masses (e.g., m/z 275 for the target vs. m/z 381 for benzyloxy-substituted cinnolines) .

Biological Activity

Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a thiophene ring and functional groups such as amino and methoxy. This compound is being explored for its biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C13H13NO3S

- CAS Number : 679425-85-5

- IUPAC Name : Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate

The presence of the thiophene ring, which is known for its electron-rich properties, contributes to the compound's reactivity and interaction with biological targets.

The biological activity of methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound can serve as a probe in biochemical assays, aiding in the study of enzyme interactions.

- Non-Covalent Interactions : Thiophene derivatives typically interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

- Biochemical Pathways : While specific pathways affected by this compound are not fully elucidated, its structural characteristics suggest potential modulation of metabolic processes.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit varying degrees of antimicrobial activity. Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate has been evaluated against several bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Low |

Studies show that modifications to the thiophene structure can enhance or diminish activity against specific strains, indicating a structure-activity relationship (SAR) that warrants further investigation .

Anticancer Activity

The compound has also been tested for anti-proliferative effects on various cancer cell lines. Notably, it has shown promising results against:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG2 (Liver) | < 25 |

| MCF-7 (Breast) | < 25 |

| PC-3 (Prostate) | > 25 |

These findings suggest that methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate may have potential as a lead compound in the development of new anticancer therapies .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated a series of thiophene derivatives, including methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate, against Gram-positive and Gram-negative bacteria. The results indicated significant activity against E. coli and S. aureus while showing minimal effects on fungal strains .

- Anti-Proliferative Activity Assessment : In vitro studies using the MTT assay demonstrated that this compound effectively inhibited the proliferation of HepG2 and MCF-7 cells at low concentrations, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., [Pd(PPh₃)₄]) to couple aryl boronic acids with brominated thiophene precursors. For example, methyl 3-amino-4-bromothiophene-2-carboxylate can react with 3-methoxyphenylboronic acid in a 1,4-dioxane/water solvent system under reflux, followed by purification via column chromatography (petroleum ether/ethyl acetate gradients). Yield optimization often involves adjusting catalyst loading, temperature, and reaction time .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Analytical techniques include:

- NMR spectroscopy : To confirm substituent positions and amine/ester functionalities.

- HPLC : For assessing purity (>98% is typical in research-grade batches).

- Mass spectrometry : To verify molecular weight (e.g., ESI-MS or MALDI-TOF).

- Elemental analysis : To validate empirical formulas.

Safety protocols (e.g., GHS hazard codes for skin/eye irritation) should accompany handling .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (hazard code H335).

- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.

- Disposal : Follow institutional guidelines for organic solvents and halogenated waste .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrophilicity) to infer reactivity.

- Molecular docking : Screens against targets like protein tyrosine phosphatase (PTP1B) to predict binding affinities.

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 200-ns trajectories to validate docking results .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Cross-validation : Compare FT-IR, Raman, and NMR spectra to confirm functional groups (e.g., amine peaks at ~3300 cm⁻¹ in IR).

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguous substituent orientations .

- Isotopic labeling : For tracking reaction pathways in complex mixtures.

Q. How can synthetic yields be improved for scale-up studies?

- Catalyst optimization : Replace [Pd(PPh₃)₄] with air-stable alternatives (e.g., Pd(OAc)₂ with SPhos ligand).

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of aryl boronic acids.

- Flow chemistry : Continuous reactors minimize side reactions and improve heat management .

Q. What are the key challenges in studying structure-activity relationships (SAR) for this compound?

- Regioselectivity : The 3-methoxyphenyl group’s position influences electronic effects; substituent variations (e.g., electron-withdrawing vs. donating groups) require iterative synthesis.

- Biological assay variability : Use standardized protocols (e.g., PTP1B inhibition assays at fixed ATP concentrations) to reduce noise .

Q. How does this compound compare to structurally similar thiophene derivatives in drug discovery?

- Bioactivity : Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC) shows higher anticancer activity due to bromine’s electron-withdrawing effects.

- Solubility : The 3-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to carboxylate analogs .

Methodological Considerations

Q. What experimental design principles apply to optimizing its anticancer properties?

Q. How are crystallographic data analyzed to confirm molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.